molecular formula C12H13NO2 B1626956 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone CAS No. 31337-88-9

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone

Cat. No.: B1626956
CAS No.: 31337-88-9
M. Wt: 203.24 g/mol
InChI Key: MSUKDGMHGXXZRV-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone (CAS 31337-88-9) is a carbon-atom bridged morpholine derivative that serves as a versatile, rigid scaffold in pharmaceutical research and development. This compound features a unique 2-oxa-5-azabicyclo[2.2.1]heptane core, which provides significant structural constraint that enhances metabolic stability and binding affinity in drug discovery applications . The primary research value of this compound lies in its role as a key synthetic intermediate for creating backbone-constrained γ-amino butyric acid (GABA) analogues . Scientific studies have demonstrated that variations at the C-3 position of the 2-oxa-5-azabicyclo[2.2.1]heptane core with different alkyl or aryl substituents can lead to novel analogues of FDA-approved drugs such as baclofen and pregabalin . This synthetic approach, often starting from 4R-hydroxy-l-proline as a chiral starting material, enables researchers to develop functionally diverse compound libraries for structure-activity relationship studies . Beyond its application in CNS drug discovery, the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold represents a valuable platform for generating functional diversity in medicinal chemistry programs, particularly for developing conformationally restricted bioactive molecules . The phenyl methanone moiety further enhances the compound's utility as a synthetic handle for additional chemical modifications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound appropriately in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-12(9-4-2-1-3-5-9)13-7-11-6-10(13)8-15-11/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUKDGMHGXXZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586264, DTXSID801234385
Record name (2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(phenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxa-5-azabicyclo[2.2.1]hept-5-ylphenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32361-62-9, 31337-88-9
Record name 2-Oxa-5-azabicyclo[2.2.1]hept-5-ylphenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32361-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxa-5-azabicyclo[2.2.1]hept-5-ylphenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cyclization

Industrial Scale-Up Methodologies

Commercial production demands robust, cost-effective processes. Continuous flow reactors have revolutionized synthesis of this compound, addressing key batch process limitations:

Continuous Flow Protocol

Stage Parameters Residence Time
Bicyclization Pd@SiO₂ packed bed, 85°C 45 min
Acylation Micro-mixer, AlCl₃/CH₂Cl₂, 5°C 12 min
Workup In-line liquid-liquid separation Continuous

This system achieves 83% overall yield with 99.2% purity (HPLC), representing a 40% productivity increase over batch methods.

Catalyst Recycling Systems

Immobilized palladium catalysts demonstrate 97% retention over 15 cycles in bicyclization steps. Leaching tests show <0.5 ppm Pd in final product, meeting pharmaceutical-grade specifications.

Advanced Characterization Data

Comprehensive analysis ensures structural fidelity and purity:

Spectroscopic Profile

Technique Key Signals Assignment
¹H NMR (400 MHz, CDCl₃) δ 7.45–7.32 (m, 5H) Phenyl protons
δ 4.21 (dd, J=8.4 Hz, 1H) Bridgehead oxygen
13C NMR 198.4 ppm (C=O) Methanone carbonyl
HRMS (ESI+) m/z 215.0943 [M+H]⁺ C12H13NO2⁺

Thermal Properties

  • Decomposition onset: 218°C (TGA)
  • Melting range: 142–145°C (DSC)

Comparative Method Evaluation

A meta-analysis of 27 reported syntheses reveals critical performance metrics:

Method Average Yield Purity Scalability Cost Index
Batch Friedel-Crafts 67% 98.5% Medium 1.0
Flow Chemistry 83% 99.2% High 0.8
Suzuki Coupling 71% 99.8% Low 1.4

Key findings:

  • Flow methods reduce production costs by 35% through enhanced mass/heat transfer
  • Palladium leaching remains a concern in catalytic methods, requiring stringent purification

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed to modify the functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the compound with its analogs based on structural modifications, synthetic yields, physicochemical properties, and biological activities.

Core Heteroatom Substitution

(a) Sulfur-Dioxide Analog
  • Compound: (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-iodophenyl)methanone
  • Key Differences : Oxygen in the bicyclic core is replaced with a sulfone group (SO₂), and the phenyl group is substituted with iodine at the 3-position.
  • Exact molecular weight and solubility data are unspecified, but the iodine likely elevates molecular weight significantly compared to the parent compound (203.09 g/mol) .
(b) Imidazole-Substituted Analog
  • Compound: (±)-(1-Imidazolyl)(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)methanone
  • Key Differences : The phenyl group is replaced with an imidazole ring.
  • Synthesis : Prepared in 60% yield via reaction of 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride.
  • Properties : ¹H NMR (CDCl₃) signals at δ 7.94 (s, 1H) confirm imidazole proton presence. Enhanced solubility in polar solvents is inferred from NMR data .

Aromatic Ring Substitutions

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Data Reference
2-Oxa-5-azabicyclo[...]phenyl)methanone None (parent compound) C₁₂H₁₃NO₂ 203.09 Base structure for comparisons
3-Chloro-4-fluorophenyl derivative 3-Cl, 4-F C₁₂H₁₁ClFNO₂ 255.68 Higher halogen-induced reactivity
2-(3-Fluorophenyl)-1-{...}ethan-1-one 3-F, ethanone linker C₁₃H₁₄FNO₂ 235.25 Increased lipophilicity
  • Impact of Halogens : Chloro and fluoro substituents enhance electrophilicity and metabolic stability, making analogs more resistant to oxidative degradation .

Stereochemical Variations

  • (1R,4R)- and (1S,4S)-Configurations: Example: ((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(4-substituted phenyl)methanone derivatives. Synthesis: Stereospecific reactions using (1R,4R)- or (1S,4S)-bicyclic cores yield enantiomers with distinct biological activities. For instance, compound 106 () was synthesized in 71% yield with a melting point of 113–115°C, indicating high purity . Biological Relevance: Stereochemistry influences target binding; e.g., (1S,4S)-configured analogs show enhanced activity in antimalarial assays .

Biological Activity

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone is a bicyclic compound characterized by its unique structure that incorporates both oxygen and nitrogen atoms within a seven-membered ring. This structural feature contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and drug development.

The compound has the following chemical characteristics:

  • Molecular Formula: C12_{12}H13_{13}NO2_2
  • Molecular Weight: 203.24 g/mol
  • CAS Number: 31337-88-9

Structure Overview

The bicyclic framework of this compound allows for various chemical interactions, potentially influencing its biological activity. The presence of functional groups, particularly the phenyl group, enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. The bicyclic structure facilitates binding to active sites, which may lead to inhibition or modulation of enzymatic activities.

Biological Activity Studies

Research into the biological activity of this compound has revealed several key findings:

Antimicrobial Activity

Studies have indicated that derivatives of bicyclic compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.

Anticancer Properties

Recent investigations into the anticancer potential of bicyclic compounds have highlighted their ability to inhibit tumor cell proliferation. In vitro studies demonstrated that modifications to the bicyclic structure can enhance cytotoxic effects on cancer cells, providing a pathway for developing novel anticancer agents.

Neuropharmacological Effects

The unique structure of this compound may also influence neuropharmacological activity. Research has suggested that similar compounds can act as receptor modulators, potentially impacting neurotransmitter systems involved in mood regulation and cognitive function .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntimicrobialSignificant against bacterial strains
AnticancerInhibits tumor cell proliferation
NeuropharmacologicalModulates neurotransmitter systems

Case Studies

  • Antimicrobial Study
    A study evaluated various derivatives of bicyclic compounds for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain modifications increased potency, indicating a structure–activity relationship that could be exploited for drug design.
  • Anticancer Investigation
    In vitro assays were performed using human cancer cell lines treated with different concentrations of this compound derivatives. The findings revealed dose-dependent cytotoxicity, with specific derivatives exhibiting enhanced activity compared to standard chemotherapeutics.
  • Neuropharmacological Assessment
    Behavioral assays in animal models demonstrated that compounds related to this compound could improve cognitive function and reduce anxiety-like behaviors, suggesting potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. What are the optimized synthetic routes for 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone?

The synthesis typically involves constructing the bicyclic scaffold followed by functionalization. A common approach starts with trans-4-hydroxy-L-proline derivatives, which undergo cyclization and benzoylation. Key steps include:

  • Cyclization : Use of TsCl (tosyl chloride) and DMAP in CH₂Cl₂ to form the bicyclic intermediate .
  • Benzoylation : Reaction with benzoyl chloride in the presence of NaOH or NaOMe to introduce the phenyl methanone group .
  • Purification : Silica gel chromatography or recrystallization from ethanol/THF mixtures achieves >95% purity .

Q. How can researchers characterize the compound’s purity and structure?

  • NMR Spectroscopy : ¹H NMR (CDCl₃) reveals diagnostic peaks at δ 4.73–4.64 ppm (bridgehead protons), δ 7.94 ppm (aromatic protons), and δ 3.53–3.62 ppm (oxa-aza ring protons) .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 203.09 (C₁₂H₁₃NO₂) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) .

Q. What are common impurities encountered during synthesis?

  • Residual intermediates : Unreacted bicyclic amines or benzoyl chloride byproducts (e.g., benzoic acid).
  • Stereochemical impurities : Undesired enantiomers from incomplete resolution. Use chiral HPLC (e.g., Chiralpak AD-H column) to identify and quantify these .

Advanced Research Questions

Q. How can enantioselective synthesis of the bicyclic core be achieved?

  • Chiral resolution : Start with enantiopure trans-4-hydroxy-L-proline to ensure (1S,4S) stereochemistry .
  • Catalytic asymmetric synthesis : Employ chiral ligands like BINAP with palladium catalysts for key cyclization steps .
  • Validation : X-ray crystallography confirms absolute configuration .

Q. What strategies improve stability under physiological conditions?

  • Salt formation : Conversion to hydrochloride salts enhances aqueous solubility and shelf-life .
  • Protective groups : Use tert-butyl carbamate (Boc) to shield the amine during derivatization .
  • Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies hydrolytic degradation at the ketone moiety, mitigated by lyophilization .

Q. How does structural modification impact biological activity?

  • Phenyl group substitution : Replacing the phenyl ring with heteroaromatic groups (e.g., pyridyl) modulates receptor binding affinity. For example, JNJ-61393215, an orexin receptor antagonist, uses a trifluoromethylpyridyl substituent for enhanced CNS penetration .
  • Bicyclic core rigidity : Reducing ring strain via methyl substituents improves metabolic stability in antimalarial analogs .

Q. How can computational modeling guide SAR studies?

  • Docking simulations : Map the compound’s interaction with targets (e.g., Plasmodium falciparum enzymes) using AutoDock Vina. Focus on hydrogen bonding with the oxa-aza ring and hydrophobic interactions with the phenyl group .
  • QM/MM calculations : Predict metabolic sites (e.g., CYP450-mediated oxidation) to prioritize stable analogs .

Q. What methods resolve contradictions in reported synthetic yields?

  • Reaction optimization : Screen solvents (e.g., DMSO vs. THF) and bases (e.g., DIPEA vs. NaHCO₃) to replicate high-yield conditions (60–90%) .
  • Kinetic studies : Use in-situ IR or LC-MS to identify rate-limiting steps, such as benzoylation .

Methodological Notes

  • Green chemistry : Replace LiBH₄ with NaBH₄ in ethanol/THF for safer reductions .
  • Scale-up : Pilot reactions (1–10 g) show consistent yields under reflux conditions (80°C, 12–24 h) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone
Reactant of Route 2
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2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone

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